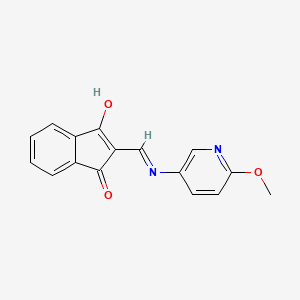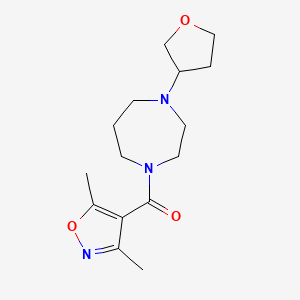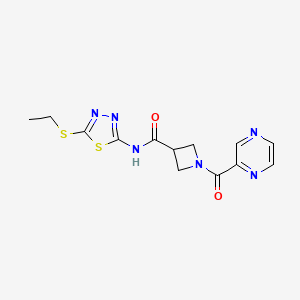
2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
A study investigated the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring and/or the heterocycle. The research found that certain derivatives, particularly those with specific substitutions, exhibited marked anti-inflammatory activity without anti-coagulant action. The most active compound was noted to decrease prostaglandin production and leukocyte migration, suggesting potential for anti-inflammatory applications without affecting cyclo-oxygenase or 5-lipoxygenase activities. This indicates a possible direct or indirect interference with phospholipase A2 activity (Leblois et al., 1987).
Pyrolytic Generation of Methyleneketene
Research on the pyrolytic generation of methyleneketene from specific dioxan-dione compounds revealed insights into the thermal decomposition processes. The study demonstrated the formation of methyleneketene and its breakdown into acetylene and carbon monoxide at higher temperatures. This research contributes to the understanding of chemical processes involving carbonyl compounds and could inform the development of new synthetic methods or the study of reaction mechanisms (Brown, Eastwood, & McMullen, 1976).
Polymer Solar Cells
An amine-based, alcohol-soluble fullerene derivative demonstrated 4-fold electron mobility compared to a standard fullerene acceptor in polymer solar cells. This research underscores the potential of structurally similar compounds in enhancing the efficiency of organic solar cells by facilitating better electron mobility and reducing work function for improved cathode performance (Lv et al., 2014).
Synthesis and Characterisation of Schiff Bases
The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine were explored. The study revealed how the reaction of specific diketones with aminopyridines leads to Schiff bases that form intermolecular hydrogen-bonded dimers in the crystalline state. This research contributes to the field of organic synthesis, particularly in the development of novel compounds with potential applications in catalysis, materials science, or pharmaceuticals (Opozda et al., 2006).
Future Directions
The future directions for research on “2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione” could include elucidating its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as biosensing, bioactivity, bioimaging, electronics, or photopolymerization could be explored .
Properties
IUPAC Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-14-7-6-10(8-18-14)17-9-13-15(19)11-4-2-3-5-12(11)16(13)20/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLZMIZWTYTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)

![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)


![1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2991004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)


